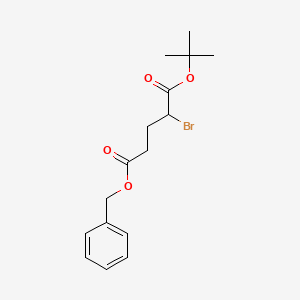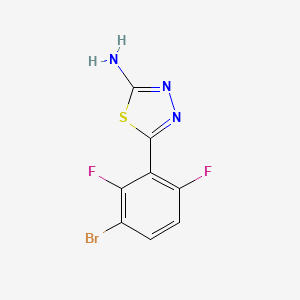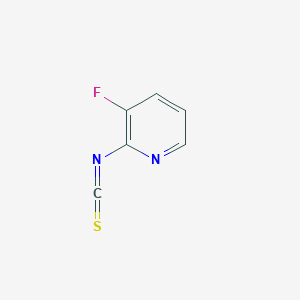
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is an organic compound with the molecular formula C16H21BrO4. It is a derivative of pentanedioic acid, featuring a benzyl group, a tert-butyl group, and a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate typically involves the esterification of pentanedioic acid derivatives. One common method includes the reaction of 5-benzyl pentanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water), and controlled temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amides, thioethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Benzyl 1-tert-Butyl 2-Bromopentanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester groups can undergo hydrolysis or reduction, leading to various functional derivatives. The compound’s reactivity is influenced by the electronic effects of the benzyl and tert-butyl groups, which can stabilize or destabilize reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyl 1-tert-Butyl 2-Aminopentanedioate: Similar structure but with an amino group instead of a bromine atom.
5-Benzyl 1-tert-Butyl 2-Hydroxypentanedioate: Contains a hydroxyl group instead of a bromine atom.
5-Benzyl 1-tert-Butyl 2-Methylpentanedioate: Features a methyl group instead of a bromine atom.
Uniqueness
5-Benzyl 1-tert-Butyl 2-Bromopentanedioate is unique due to its bromine atom, which imparts distinct reactivity compared to its analogs. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C16H21BrO4 |
|---|---|
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
5-O-benzyl 1-O-tert-butyl 2-bromopentanedioate |
InChI |
InChI=1S/C16H21BrO4/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clave InChI |
ISUVJQYPENOANF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















